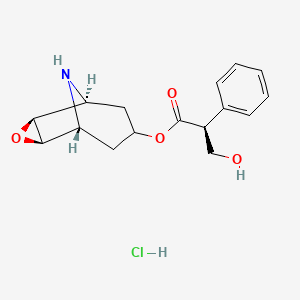

Norscopolamine hydrochloride

Description

Contextual Significance as a Tropane (B1204802) Alkaloid Derivative

Tropane alkaloids are a class of naturally occurring secondary metabolites characterized by a distinctive bicyclic [3.2.1] tropane ring in their chemical structure. mdpi.comwikipedia.org This core structure consists of pyrrolidine (B122466) and piperidine (B6355638) rings that share a common nitrogen atom and two carbon atoms. mdpi.comresearchgate.net There are over 200 identified tropane alkaloids, which are found in various plant families, most notably the Solanaceae family, which includes plants like deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and various Datura species. mdpi.comresearchgate.net

The most prominent tropane alkaloids, such as scopolamine (B1681570) and atropine, are esters formed between an organic acid (tropic acid) and a hydroxytropane. mdpi.com Norscopolamine is a direct derivative of scopolamine, differing by the absence of a methyl group on the nitrogen atom of the tropane ring; this "nor-" prefix indicates N-demethylation. rsc.orgwikipedia.org While structurally similar to parent compounds like scopolamine, this modification significantly alters its chemical properties and makes it a valuable precursor in synthetic chemistry. rsc.org Norscopolamine itself has been isolated from natural sources, such as the plant Atropanthe sinensis. wikipedia.org

Historical Perspective of Norscopolamine Research

Early research into norscopolamine focused on methods for its preparation from its parent compound, scopolamine. A key method developed was oxidative demethylation. A 1970 patent detailed a process for producing (-)-norscopolamine by treating (-)-scopolamine (B92485) with a permanganate (B83412), such as potassium permanganate, in an aqueous solution under controlled pH and temperature conditions. google.com This process yielded crystalline (-)-norscopolamine, which was then converted to its hydrochloride salt, described as white crystals with a melting point of 219°C (with decomposition). google.com

Subsequent research in the 1980s further refined these synthetic approaches for specific applications. For instance, a 1987 study prepared (-)-Norscopolamine hydrochloride from scopolamine hydrobromide hydrate (B1144303) using neutral potassium permanganate (KMnO₄) oxidative demethylation. umich.edu The purpose of this synthesis was to obtain a pure precursor for the production of radiolabeled [¹¹C]Scopolamine, a critical agent for use in Positron Emission Tomography (PET) studies to image muscarinic cholinergic receptors in the brain. umich.edu This highlights the early and ongoing importance of norscopolamine not as an end-product itself, but as a vital stepping stone in the creation of specialized research tools.

Overview of Academic Research Trajectories for Norscopolamine Hydrochloride

Academic research involving this compound has evolved along several distinct trajectories, primarily centered on its utility as a synthetic intermediate, its role in analytical chemistry, and its involvement in modern biosynthetic pathway engineering.

A. Intermediate in Semi-Synthesis

A significant area of research focuses on using norscopolamine as a key intermediate for the semi-synthesis of other valuable pharmaceutical compounds. Its N-demethylated structure provides a reactive site for further chemical modification. A primary application is the synthesis of quaternary ammonium (B1175870) derivatives, such as the bronchodilator oxitropium (B1233792) bromide. rsc.org

Recent studies have explored more efficient and environmentally friendly methods to produce norscopolamine for these purposes. One notable advancement is the development of an electrochemical N-demethylation method for tropane alkaloids. rsc.org This process avoids hazardous oxidizing agents and toxic solvents, offering a practical, one-step reaction at room temperature to convert scopolamine and other tropane alkaloids to their "nor" derivatives in high yields. rsc.org

| Starting Compound | Product | Isolated Yield |

|---|---|---|

| Atropine | Noratropine | 85% |

| Scopolamine | Norscopolamine | 82% |

| Homatropine | Norhomatropine | 80% |

| Tropacocaine | Nortropacocaine | 70% |

| Benzatropine | Norbenzatropine | 88% |

B. Tool in Analytical and Method Development

Norscopolamine and its derivatives have been instrumental in the development of sensitive analytical methods for detecting and quantifying tropane alkaloids. In one study, a derivative, nor-scopolamine-N-beta-propionic acid, was used to develop a highly sensitive and selective monoclonal antibody-based enzyme immunoassay (EIA) for scopolamine. nih.gov This assay is capable of quantifying as little as 10 picograms of scopolamine in unprocessed plant extracts or human serum. nih.gov The specificity of the antibody for scopolamine over other related alkaloids was a key finding.

| Compound | Cross-Reactivity (%) |

|---|---|

| Scopolamine | 100 |

| Hyoscyamine (B1674123) | 0.21 |

| 6-Hydroxy-hyoscyamine | 0.17 |

Furthermore, this compound is produced and sold as a certified reference material (CRM) or pharmaceutical secondary standard. sigmaaldrich.com In this capacity, it is used for quality control, method validation, and calibration in analytical applications, ensuring the accuracy and reliability of tests for related pharmaceutical products. sigmaaldrich.comclearsynth.com

C. Target in Modern Biosynthesis Research

More recently, research has shifted towards engineering biological systems for the production of tropane alkaloids and their derivatives. In a 2021 study, researchers engineered yeast (Saccharomyces cerevisiae) to produce tropane alkaloids like hyoscyamine and scopolamine. pnas.org The study went further by extending the biosynthetic pathway to produce N-demethylated derivatives, including norscopolamine. By introducing human liver cytochrome P450 enzymes (HsCYPs) into the engineered yeast, the researchers were able to achieve the de novo biosynthesis of norscopolamine. pnas.org Expression of the enzyme HsCYP2D6 resulted in a nearly four-fold increase in norscopolamine production compared to control strains. pnas.org This research trajectory represents a move towards sustainable, cell-based factories for producing complex plant-derived natural products and their valuable derivatives.

| Expressed Enzyme | Norscopolamine Titer (μg/L) | Fold Increase over Control |

|---|---|---|

| Negative Control | ~3 | - |

| HsCYP2D6 | ~11 | ~3.7x |

| HsCYP2C19 | ~9 | ~3.0x |

Properties

CAS No. |

24676-80-0 |

|---|---|

Molecular Formula |

C16H20ClNO4 |

Molecular Weight |

325.79 g/mol |

IUPAC Name |

[(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C16H19NO4.ClH/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12;/h1-5,10-15,17-18H,6-8H2;1H/t10?,11-,12-,13+,14-,15+;/m1./s1 |

InChI Key |

PMDQSBZXEATWCG-DEKXFLRUSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](N2)CC1OC(=O)[C@H](CO)C4=CC=CC=C4.Cl |

Canonical SMILES |

C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Norscopolamine Hydrochloride

Strategies for Norscopolamine Hydrochloride Synthesis

The synthesis of this compound primarily involves the N-demethylation of scopolamine (B1681570), a naturally occurring tropane (B1204802) alkaloid. rsc.orgontosight.ai Several methods have been developed to achieve this transformation, each with distinct advantages and reaction conditions.

Oxidative Demethylation Routes from Scopolamine

A common and direct method for preparing norscopolamine is through the oxidative demethylation of scopolamine. google.comresearchgate.net This process can be achieved without the need to protect the primary alcoholic hydroxyl group of the tropic acid moiety, which was previously thought to be essential. google.com

One established method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous solution. google.comumich.edu The reaction is typically carried out at a controlled pH, generally between 6 and 9, and a temperature ranging from 0 to 60°C. google.com Optimal results, with yields around 77.3%, have been reported at a pH of approximately 7 and a temperature of 30°C. google.com Higher temperatures can lead to undesirable side reactions. google.com The free base, (-)-norscopolamine, is first recovered from the reaction mixture and then converted to the hydrochloride salt by treatment with hydrogen chloride. google.com

Another approach to oxidative N-demethylation utilizes an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst in conjunction with hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.netmonash.eduresearchgate.net This one-pot method has demonstrated high conversion rates and good yields for the N-demethylation of scopolamine to norscopolamine. researchgate.netmonash.edu The reaction conditions, including the amount of H₂O₂, catalyst loading, and the nature of the organic co-solvent, are critical factors influencing the yield of the desired product. researchgate.net By-products such as N-formyl-nor-(-)-scopolamine, N-formyl-apo-norscopolamine, and apo-norscopolamine have been identified in some oxidative demethylation reactions. researchgate.net

| Oxidative Demethylation Method | Reagents | Key Conditions | Reported Yield | Reference |

| Permanganate Oxidation | Scopolamine hydrobromide, Potassium permanganate | Aqueous solution, pH 6-7.5, 20-40°C | 77.3% | google.com |

| FeIII-TAML Catalysis | Scopolamine, Hydrogen peroxide, FeIII-TAML catalyst | One-pot reaction, controlled stoichiometry | Good to high yields | researchgate.netmonash.eduresearchgate.net |

Electrochemical N-Demethylation Approaches

Electrochemical methods offer a practical, efficient, and selective alternative for the N-demethylation of tropane alkaloids like scopolamine. rsc.orgrsc.org This approach avoids the use of hazardous oxidizing agents, toxic solvents, and metal-based catalysts. rsc.orgrsc.org The synthesis is performed in a simple electrochemical batch cell, often using a porous glassy carbon electrode, and proceeds at room temperature in a mixture of ethanol (B145695) or methanol (B129727) and water. rsc.orgrsc.orgresearchgate.net

Mechanistic studies have shown that the electrochemical N-demethylation proceeds through the formation of an iminium intermediate, which is then converted to the nortropane derivative by the nucleophilic action of water. rsc.orgrsc.orgresearchgate.net This method has been successfully applied to a range of tropane alkaloids, demonstrating its general applicability for producing valuable pharmaceutical precursors like norscopolamine. rsc.orgrsc.org The resulting product can often be isolated in high purity through a simple liquid-liquid extraction, eliminating the need for chromatographic purification. rsc.orgresearchgate.net

Phosphite-Mediated Reductive Methylation Techniques

While primarily used for the N-methylation of norscopolamine to produce labeled scopolamine, phosphite-mediated reductive methylation techniques highlight a relevant chemical transformation involving the N-H bond of norscopolamine. umich.edunih.gov In this reaction, norscopolamine is reacted with formaldehyde (B43269) in the presence of a reducing agent, such as aqueous neutral potassium phosphite. umich.edunih.govscispace.com This reaction is typically complete within minutes at elevated temperatures (75-80°C) and produces N-methylscopolamine in high radiochemical purity. umich.edunih.gov This demonstrates a viable method for re-introducing a methyl group to the nitrogen of norscopolamine, a key step in the synthesis of certain analogues.

Stereoselective Synthesis Considerations

The stereochemistry of tropane alkaloids is crucial for their biological activity. numberanalytics.com Norscopolamine retains the stereochemical configuration of the parent molecule, scopolamine. The synthetic methods described, such as oxidative and electrochemical demethylation, generally proceed without altering the stereocenters of the tropane core. rsc.orggoogle.com Maintaining the specific stereoisomeric form is a critical consideration in the synthesis of norscopolamine and its derivatives to ensure the desired pharmacological profile.

Precursors and Intermediate Compounds in this compound Synthesis

The primary precursor for the synthesis of this compound is scopolamine , a naturally occurring alkaloid. ontosight.aigoogle.com Scopolamine is typically used in the form of its hydrobromide or sulfate (B86663) salt for oxidative demethylation reactions. google.com

During the synthesis, several intermediate compounds and potential by-products can be formed. In oxidative demethylation processes, an N-oxide intermediate is often proposed. nih.gov Specifically with FeIII-TAML catalysis, by-products such as N-formyl-noratropine and carbon-hydroxylated tropane derivatives have been identified. monash.edu The formation of an iminium intermediate is a key step in the electrochemical N-demethylation pathway. rsc.orgrsc.org In some oxidative demethylation reactions of scopolamine, by-products like N-formyl-nor-(-)-scopolamine , N-formyl-apo-norscopolamine , and apo-norscopolamine have been isolated. researchgate.net

| Compound Type | Specific Compound | Role in Synthesis | Reference |

| Primary Precursor | Scopolamine (and its salts) | Starting material for demethylation | ontosight.aigoogle.com |

| Proposed Intermediate | N-oxide intermediate | Formed during oxidative demethylation | nih.gov |

| Identified Intermediate | Iminium intermediate | Key intermediate in electrochemical demethylation | rsc.orgrsc.org |

| By-product | N-formyl-nor-(-)-scopolamine | By-product of oxidative demethylation | researchgate.net |

| By-product | N-formyl-apo-norscopolamine | By-product of oxidative demethylation | researchgate.net |

| By-product | Apo-norscopolamine | By-product of oxidative demethylation | researchgate.netbiosynth.com |

Derivatization Strategies and Analogue Generation from this compound

Norscopolamine serves as a key intermediate for the semi-synthesis of important therapeutic agents. rsc.orgnih.gov Its secondary amine functionality provides a reactive site for various chemical modifications, allowing for the generation of a wide range of analogues with potentially altered pharmacological properties.

A primary derivatization strategy is N-alkylation . For instance, norscopolamine is a precursor in the manufacturing of the bronchodilator oxitropium (B1233792) bromide. rsc.org This involves the introduction of an N-ethyl group. rsc.org Another common modification is quaternization, where the nitrogen atom is further alkylated to form a quaternary ammonium (B1175870) salt. For example, reaction with n-butyl halides leads to the formation of N-butyl norscopolamine.

The synthesis of radiolabeled compounds for imaging studies is another significant application. Norscopolamine can be N-methylated using labeled formaldehyde ([¹¹C]CH₂O) to produce [N-methyl-¹¹C]-scopolamine, a tracer for positron emission tomography (PET). researchgate.netnih.gov This reductive methylation can be achieved using reducing agents like sodium cyanoborohydride or potassium phosphite. researchgate.netnih.gov

Furthermore, the ester group of the tropic acid moiety can potentially be modified, although this is less common than N-alkylation. Such modifications would involve hydrolysis of the ester followed by re-esterification with a different acid, leading to a broader range of analogues.

| Derivative | Synthetic Strategy | Precursor | Key Reagents | Reference |

| Oxitropium Bromide | N-alkylation | Norscopolamine | N-ethylating agent | rsc.org |

| N-Butyl Norscopolamine | N-alkylation (Quaternization) | Norscopolamine | n-butyl halide | |

| [N-methyl-¹¹C]-Scopolamine | Reductive N-methylation | Norscopolamine | [¹¹C]Formaldehyde, Reducing agent | researchgate.netnih.gov |

N-Alkylation and other Nitrogen-Centered Modifications

The secondary amine of the norscopolamine core is a prime target for synthetic elaboration, most commonly through N-alkylation. This reaction allows for the introduction of various alkyl and functionalized groups, significantly altering the pharmacological profile of the parent molecule. A primary synthetic route to N-alkylated norscopolamine derivatives involves the reaction of norscopolamine with alkyl halides. For instance, the synthesis of N-butylscopolamine involves the alkylation of scopolamine, which can be conceptually applied to norscopolamine using an appropriate butylating agent. nih.gov

A notable example of N-alkylation is the synthesis of oxitropium bromide. wikipedia.org This process involves a two-step alkylation of norscopolamine. The first step is the introduction of an ethyl group via reaction with bromoethane, yielding an N-ethyl intermediate. Subsequent treatment with bromomethane (B36050) affords the quaternary ammonium salt, oxitropium bromide. wikipedia.org

The generation of norscopolamine itself is a critical precursor step. Oxidative N-demethylation of scopolamine is a common method to produce norscopolamine. nih.gov Various reagents and conditions have been explored for this transformation. One method employs potassium permanganate in an aqueous solution at a controlled pH (between 6 and 9) and temperature (between 0 and 60°C). google.com Another approach utilizes an iron(III) tetraamido macrocyclic (FeIII-TAML) catalyst with hydrogen peroxide as a green oxidant, which can produce norscopolamine in high yield and purity without the need for chromatographic purification. monash.edursc.orgresearchgate.net More recently, an electrochemical N-demethylation method has been developed, offering a practical and selective alternative that avoids hazardous oxidizing agents. rsc.org

Further modifications at the nitrogen center include the introduction of amidine functionalities. For example, reacting norscopolamine with freshly prepared ethyl formimidate hydrochloride yields N-(1-iminomethyl)this compound. datapdf.com

Table 1: Examples of N-Alkylation and Nitrogen-Centered Modifications of Norscopolamine

| Starting Material | Reagent(s) | Product | Reference(s) |

| Norscopolamine | Bromoethane, then Bromomethane | Oxitropium bromide | wikipedia.org |

| Scopolamine | Potassium Permanganate | Norscopolamine | google.com |

| Scopolamine | FeIII-TAML catalyst, H2O2 | Norscopolamine | monash.edursc.orgresearchgate.net |

| Scopolamine | Electrochemical cell | Norscopolamine | rsc.org |

| Norscopolamine | Ethyl formimidate hydrochloride | N-(1-iminomethyl)this compound | datapdf.com |

Modifications on the Tropane Ring System

The tropane ring system of norscopolamine, a rigid bicyclic structure, is another site for synthetic manipulation, although modifications here are generally more complex than N-alkylation. The inherent strain and stereochemistry of the ring system present unique challenges and opportunities for creating novel analogues.

While direct modifications on the tropane ring of pre-formed norscopolamine are less common, the biosynthesis of tropane alkaloids provides insight into potential enzymatic and chemical transformations. The formation of the tropane ring itself originates from amino acids like L-ornithine and L-arginine. nih.gov The key 6,7-epoxide ring in scopolamine and norscopolamine is formed via the action of hyoscyamine (B1674123) 6β-hydroxylase (H6H), which first hydroxylates hyoscyamine at the C6 position, followed by epoxidation. mdpi.com

Synthetic strategies often focus on creating analogues with altered ring structures from earlier precursors. For example, the development of new N-alkyl-nortropine esters as anti-bronchospasmolytic agents highlights the exploration of modifications to the core tropane structure. google.com While not a direct modification of norscopolamine, this demonstrates the principle of altering the tropane skeleton to achieve desired pharmacological effects.

Research into the synthesis of fluorine-containing scopolamine analogues has also involved modifications that can be conceptually applied to the norscopolamine scaffold. These modifications aim to alter properties like metabolic stability and receptor binding by introducing atoms such as fluorine at specific positions on the tropane or associated moieties. acs.org

Ester Linkage Modifications

The ester linkage in norscopolamine, connecting the tropane-derived scopine (B3395896) base to tropic acid, is a critical determinant of its activity and a key site for synthetic modification. Hydrolysis of this ester bond is a fundamental transformation. Alkaline hydrolysis of scopolamine derivatives has been studied, providing a basis for understanding the cleavage of this linkage in norscopolamine. acs.orgacs.org The hydrolysis of the ester yields scopine and tropic acid.

Conversely, the esterification of scopine or norscopine (B13418999) with various carboxylic acids allows for the synthesis of a wide array of analogues. The synthesis of scopolamine itself can involve the esterification of scopine with tropic acid or a derivative. bloomtechz.com This principle is extended to create novel analogues by using different acylating agents.

For instance, research into fluorine-containing scopolamine analogues involves ester exchange reactions. In these syntheses, various modified tropic acid methyl esters are first prepared and then reacted with scopine to form the final products. acs.org This strategy could be directly applied using norscopine as the starting alcohol to generate a diverse library of norscopolamine analogues with modified ester side chains. The choice of the acyl group can significantly influence the resulting compound's properties, including its lipophilicity and interaction with biological targets. researchgate.net

Purification and Characterization of Synthetic this compound and its Analogues

The successful synthesis of this compound and its derivatives necessitates robust purification and characterization techniques to ensure the identity, purity, and stereochemistry of the final products.

Purification:

Following synthesis, crude reaction mixtures often contain unreacted starting materials, byproducts, and reagents that must be removed. Common purification strategies include:

Crystallization and Recrystallization: this compound and its analogues, being salts, often exhibit good crystallinity. Recrystallization from suitable solvents, such as methanol or methanol-ether mixtures, is a powerful technique for achieving high purity. google.com For example, N-butyl nor scopolamine hydrochloride can be recrystallized from methanol to achieve a purity greater than 99%. The choice of solvent, temperature, and cooling rate are critical parameters for successful crystallization.

Liquid-Liquid Extraction: This technique is frequently used to separate the desired alkaloid from aqueous reaction media or wash solutions. The pH of the aqueous phase is adjusted to render the alkaloid in its free base form, which can then be extracted into an organic solvent like methylene (B1212753) chloride. google.com This method is particularly effective for isolating nortropane alkaloids with high purity, sometimes eliminating the need for chromatography. nih.gov

Chromatography: Various chromatographic techniques are employed for the purification and analysis of tropane alkaloids.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for both purification (preparative HPLC) and analysis (analytical HPLC) of norscopolamine and its derivatives. nih.govumich.edu Reversed-phase HPLC is commonly used to separate these polar compounds. umich.edu Micellar HPLC has also been developed for the separation of tropane alkaloids. nih.gov

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable analytical technique for the determination of tropane alkaloids. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE): SPE is often used as a sample preparation step before chromatographic analysis to concentrate the analytes and remove interfering substances from the matrix. researchgate.netresearchgate.net

Characterization:

Once purified, the identity and structure of the synthesized compounds are confirmed using a variety of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of norscopolamine analogues. NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. datapdf.comresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and can provide information about their structure through fragmentation patterns. It is often coupled with chromatographic techniques like GC-MS and LC-MS. researchgate.netresearchgate.net

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.

Melting Point (M.P.): The melting point is a physical property used to assess the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound. For example, this compound has a reported melting point of 219 °C (with decomposition). google.com

Specific Rotation: For chiral molecules like norscopolamine and its derivatives, measuring the specific rotation using a polarimeter confirms the enantiomeric purity of the compound. google.com

Table 2: Common Analytical Techniques for Norscopolamine and its Analogues

| Technique | Application | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantitative analysis | nih.govumich.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | researchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and stereochemical analysis | datapdf.comresearchgate.net |

| X-ray Crystallography | Determination of 3D structure and absolute configuration | |

| Melting Point | Purity assessment | google.com |

| Polarimetry | Determination of enantiomeric purity | google.com |

Preclinical Mechanistic and Pharmacological Investigations of Norscopolamine Hydrochloride

Studies on Cholinergic System Interactions

The primary mechanism of action for norscopolamine, like its parent compound scopolamine (B1681570), is antagonism at muscarinic acetylcholine (B1216132) receptors. researchgate.net These receptors are pivotal in mediating the effects of the parasympathetic nervous system. mdpi.com Investigations into this interaction are fundamental to understanding the compound's pharmacological activity.

Muscarinic Acetylcholine Receptor Binding Studies (in vitro/ex vivo)

In vitro and ex vivo binding studies are crucial for determining the affinity of a ligand for its receptor. These assays typically use radiolabeled compounds to quantify binding to receptors in tissue homogenates or cell lines expressing specific receptor subtypes. jneurosci.org For muscarinic receptors, [3H]N-methylscopolamine ([3H]NMS), a derivative of scopolamine, is a commonly used radioligand. nih.govnih.govnih.gov

Investigations of Anticholinergic Receptor Antagonism in Preclinical Models

The functional consequence of receptor binding is assessed in preclinical models that measure the antagonist's ability to inhibit the physiological response to an agonist. A classic model for studying anticholinergic (antimuscarinic) activity is the isolated guinea pig ileum preparation. nih.govamegroups.cn This smooth muscle tissue is rich in muscarinic receptors, primarily M2 and M3 subtypes, and contracts in response to cholinergic agonists like acetylcholine or carbachol (B1668302). amegroups.cn

In this experimental setup, the tissue is mounted in an organ bath, and a cumulative concentration-response curve is generated for an agonist. amegroups.cn The experiment is then repeated in the presence of fixed concentrations of the antagonist. A competitive antagonist, such as norscopolamine hydrochloride is expected to cause a parallel rightward shift in the agonist's concentration-response curve without depressing the maximum response. nih.gov

The magnitude of this shift is used to calculate the antagonist's affinity, often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. mefst.hr This value is determined through Schild regression analysis. mefst.hrslideshare.netnih.gov While specific pA2 values for this compound are not widely documented, studies on similar muscarinic antagonists in the guinea pig ileum have yielded pA2 values that are critical for receptor classification and understanding antagonist potency. nih.gov For example, N-methylscopolamine showed similar affinities for muscarinic receptors in rat ganglion and ileum tissues, whereas other antagonists showed significant differences, highlighting the importance of such functional assays. nih.gov

Cellular and Molecular Targets Identification (Preclinical)

The principal molecular targets of this compound are the muscarinic acetylcholine receptors (mAChRs). As an anticholinergic agent, its primary pharmacological effects are mediated by blocking the action of the endogenous neurotransmitter acetylcholine at these G protein-coupled receptors. researchgate.netmdpi.com There are five subtypes of muscarinic receptors (M1-M5), which are distributed throughout the central and peripheral nervous systems and are coupled to various intracellular signaling pathways. mdpi.comamegroups.cn

While mAChRs are the primary targets, high concentrations of the parent compound, scopolamine, have been shown to interact with other receptors, such as serotonin (B10506) 5-HT3 receptors, where it acts as a competitive antagonist. cam.ac.uk This suggests a potential for off-target effects, although the affinity for these secondary sites is considerably lower than for muscarinic receptors. cam.ac.uk Preclinical studies on this compound would be needed to confirm its selectivity profile. Furthermore, norscopolamine is a product of the oxidative N-demethylation of scopolamine, a reaction that can be catalyzed by cytochrome P450 enzymes in the liver, indicating its involvement in metabolic pathways. researchgate.net

In Vitro Pharmacological Characterization in Relevant Biological Systems

In vitro pharmacological characterization provides quantitative measures of a compound's activity in controlled biological systems. The isolated guinea pig ileum serves as a robust and conventional model for this purpose. amegroups.cncollegeofpharmacy.com The antimuscarinic activity of this compound can be quantified by determining its ability to inhibit agonist-induced contractions.

The experimental protocol involves generating concentration-response curves for a stable cholinergic agonist like carbachol. The tissue is then exposed to a specific concentration of this compound, and the carbachol curve is repeated. This process is typically performed with several antagonist concentrations. The data are then analyzed using a Schild plot, where the log of (concentration ratio - 1) is plotted against the negative log of the molar concentration of the antagonist. mefst.hrslideshare.net For a competitive antagonist, this plot should yield a straight line with a slope not significantly different from unity. mefst.hr The x-intercept of this line provides the pA2 value, a measure of antagonist affinity. mefst.hrslideshare.net

The following table illustrates the type of data that would be generated from such an experiment to determine the pA2 value for a competitive antagonist.

Table 1: Illustrative Data for Schild Analysis of a Competitive Antagonist in Guinea Pig Ileum This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Antagonist Concentration [B] (nM) | Agonist EC50 with Antagonist (nM) | Agonist EC50 without Antagonist (nM) | Concentration Ratio (CR) | log(CR-1) | -log[B] |

| 1.0 | 60 | 30 | 2.0 | 0.30 | 9.0 |

| 3.0 | 120 | 30 | 4.0 | 0.60 | 8.5 |

| 10.0 | 330 | 30 | 11.0 | 1.00 | 8.0 |

From a linear regression of log(CR-1) vs -log[B], the pA2 value is obtained from the x-intercept, and the slope indicates the nature of the antagonism.

Preclinical In Vivo Pharmacodynamics in Animal Models

In vivo pharmacodynamic studies assess the physiological effects of a compound in whole living organisms, such as rats or mice. jneurosci.org These studies are essential for understanding how the in vitro activity of a compound translates to a systemic response. hhs.gov For this compound, its anticholinergic properties are expected to manifest in a variety of systemic effects.

A patent for the synthesis of (-)-norscopolamine notes that the compound and its salts exhibit spasmolytic and sedative activities in experimental animals like rats and mice. google.com The spasmolytic effect is consistent with the blockade of muscarinic receptors in smooth muscle, such as that in the gastrointestinal tract. The sedative activity points to central nervous system effects, as the parent compound scopolamine is known to cross the blood-brain barrier and is widely used in preclinical research to induce cognitive deficits and amnesia. hhs.govnih.gov In one study, scopolamine administration to mice did not show the anti-inflammatory effects seen with some atypical antipsychotics in a lipopolysaccharide-treated model. nih.gov

The table below summarizes the expected preclinical in vivo pharmacodynamic effects of an anticholinergic agent like this compound based on its mechanism of action.

Table 2: Expected Preclinical In Vivo Pharmacodynamic Profile of this compound

| Organ System | Expected Pharmacodynamic Effect | Preclinical Model/Assay |

| Gastrointestinal | Inhibition of motility, antispasmodic | Charcoal meal transit test (mice), isolated intestinal preparations |

| Secretory Glands | Reduction in salivation | Pilocarpine-induced salivation model (rats) |

| Central Nervous System | Sedation, potential cognitive impairment | Locomotor activity tests, memory tasks (e.g., Morris water maze) |

| Cardiovascular | Tachycardia (at higher doses) | Heart rate monitoring in conscious or anesthetized animals |

| Ocular | Mydriasis (pupil dilation) | Pupillometry |

These in vivo studies are critical for establishing a compound's profile of activity before any consideration for further development. acs.org

Metabolic Profiling and Biotransformation of Norscopolamine Hydrochloride

In Vitro Metabolic Studies

In vitro methodologies provide a controlled environment to investigate the specific metabolic reactions a compound undergoes. Studies utilizing liver microsomes, intestinal flora, and recombinant enzymes have been instrumental in elucidating the formation of norscopolamine.

The liver is a primary site for drug metabolism, and studies using subcellular fractions like liver microsomes are fundamental for identifying metabolic pathways. When scopolamine (B1681570) is incubated with homogenized rat liver preparations, which are rich in microsomal enzymes, N-demethylation is a key observed reaction. hhs.govnih.govbiocrick.com This process results in the formation of norscopolamine, identifying it as a distinct metabolite produced through hepatic enzyme activity. hhs.govnih.govbiocrick.com The N-demethylation reaction is a common pathway in the hepatic catabolism of various alkaloids. nih.gov

In these in vitro liver incubation systems, along with norscopolamine, the metabolite aposcopolamine (B190597) was also identified. nih.govbiocrick.com

The gut microbiome possesses a vast enzymatic capacity that can significantly alter the structure of xenobiotics. To determine its role in the metabolism of scopolamine, the compound was incubated with rat intestinal flora in vitro. hhs.govnih.govbiocrick.com The results of these incubations showed that the primary transformation was hydrolysis, leading to the formation of scopine (B3395896). nih.govbiocrick.com Notably, norscopolamine was not detected as a metabolite in these intestinal flora incubation mixtures, indicating that the N-demethylation pathway to form norscopolamine is not significantly mediated by gut bacteria under the studied conditions. hhs.govnih.govbiocrick.com

To identify the specific enzymes responsible for the N-demethylation of scopolamine to norscopolamine, researchers have utilized recombinant enzyme systems. Studies have shown that scopolamine undergoes oxidative demethylation mediated by the cytochrome P450 (CYP) 3A subfamily. hhs.gov

More detailed investigations using engineered yeast platforms to express individual human liver CYP450 enzymes (HsCYPs) have provided greater clarity. nih.gov These studies tested the ability of various HsCYPs to convert scopolamine into norscopolamine. The findings revealed that specific enzymes were particularly effective at catalyzing this N-demethylation reaction. nih.gov Expression of HsCYP2D6 and HsCYP2C19 led to a significant, multi-fold increase in the production of norscopolamine compared to controls. nih.gov These results pinpoint specific human CYP isoforms involved in the formation of this metabolite. nih.gov

Table 1: Human CYP450 Enzymes Involved in Norscopolamine Formation

| Enzyme System | Specific Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Cytochrome P450 Subfamily | CYP3A | Catalyzes oxidative demethylation of scopolamine. | hhs.gov |

| Recombinant Human CYP (in yeast) | HsCYP2D6 | Improved production of norscopolamine over threefold. | nih.gov |

| HsCYP2C19 | Improved production of norscopolamine. | nih.gov |

In vitro studies using rat liver homogenates successfully identified norscopolamine as a primary metabolite of scopolamine, alongside aposcopolamine. nih.govbiocrick.com The structural elucidation was performed by comparing the mass spectral data and retention times of the metabolites with those of the parent drug. hhs.govnih.gov

While these in vitro systems are excellent for identifying Phase I metabolites like norscopolamine, in vivo studies suggest that norscopolamine undergoes further Phase II metabolism. Specifically, analysis of urine from animals administered scopolamine revealed the presence of norscopolamine conjugates. fao.org This indicates that after its formation, norscopolamine is further metabolized through conjugation reactions, such as glucuronidation or sulfation, which would be observable in in vitro systems containing the necessary transferase enzymes (e.g., hepatocytes or liver S9 fractions).

Recombinant Enzyme System Characterization

In Vivo Metabolic Fate in Animal Models

Animal models are essential for understanding how a compound and its metabolites are processed and distributed within a whole, living organism.

To understand the metabolic fate of scopolamine in a living system, plasma samples from rats administered the drug were analyzed using liquid chromatography-mass spectrometry (LC-MS). nih.govbiocrick.com This in vivo analysis confirmed the relevance of the in vitro findings, as norscopolamine was identified as one of the key metabolites circulating in the plasma. hhs.govnih.govbiocrick.com The detection of norscopolamine in the bloodstream demonstrates that it is formed and distributed systemically following the administration of its parent compound. nih.govbiocrick.com

Table 2: Scopolamine and its Metabolites Identified in Rat Plasma

| Compound Type | Name | Reference |

|---|---|---|

| Parent Drug | Scopolamine | nih.gov |

| Metabolites | Norscopolamine | nih.govbiocrick.com |

| Aposcopolamine | nih.govbiocrick.com | |

| Norscopine (B13418999) | nih.gov | |

| Scopine | nih.gov | |

| Tropic acid | nih.govbiocrick.com | |

| Aponorscopolamine | nih.gov | |

| Hydroxyscopolamine | nih.gov |

Excretion Profile and Metabolite Characterization (Animal Urine/Feces)

The excretion and metabolic fate of norscopolamine, a primary metabolite of scopolamine, have been characterized in preclinical studies, primarily using rats as the model organism. Following the administration of scopolamine, norscopolamine is detected in both urine and feces, indicating its role as a significant intermediate in the elimination pathway. hhs.gov

In studies investigating scopolamine metabolism in rats, norscopolamine is consistently identified as a metabolite in both plasma and excretory products. hhs.gov Analysis of rat urine after scopolamine administration reveals the presence of not only norscopolamine but also its subsequent phase II metabolites. These include glucuronide and sulfate (B86663) conjugates of norscopolamine, which are formed to increase water solubility and facilitate renal excretion. researchgate.net

Detailed metabolite profiling in rats has identified a range of compounds derived from the biotransformation of scopolamine, with norscopolamine being a central node. The characterization is typically performed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). hhs.govresearchgate.net

Table 1: Metabolites Related to Norscopolamine Identified in Rat Urine and Feces Following Scopolamine Administration

| Metabolite | Matrix | Metabolic Pathway | Reference |

| Norscopolamine | Urine, Feces, Plasma | N-demethylation of Scopolamine | hhs.gov |

| Norscopolamine glucuronide | Urine | Glucuronidation of Norscopolamine | researchgate.net |

| Norscopolamine sulfate | Urine | Sulfation of Norscopolamine | researchgate.net |

| Aposcopolamine | Feces, Plasma | Dehydration of Scopolamine | hhs.gov |

| Norscopine | Feces | N-demethylation and ester hydrolysis | hhs.gov |

| Scopine | Feces | Ester hydrolysis of Scopolamine | hhs.gov |

| Tropic acid | Feces | Ester hydrolysis of Scopolamine | hhs.gov |

| Hydroxyscopolamine | Urine, Feces, Plasma | Hydroxylation of Scopolamine | hhs.govresearchgate.net |

This table is based on metabolites identified in studies of scopolamine, the parent compound of norscopolamine.

Comparative Metabolism across Preclinical Species

The metabolism of tropane (B1204802) alkaloids, including scopolamine and its metabolite norscopolamine, can exhibit significant variability across different preclinical species. These differences are crucial for the correct interpretation and extrapolation of preclinical data to humans. While direct comparative metabolism studies focusing solely on norscopolamine are limited, inferences can be drawn from the broader research on scopolamine and related anticholinergic drugs.

In rats, N-demethylation to form norscopolamine is a known metabolic pathway for scopolamine. hhs.gov Subsequent metabolism in rats involves conjugation reactions, such as glucuronidation and sulfation. researchgate.net A comparative pharmacokinetic study in rats of several anticholinergics, including scopolamine, highlighted significant differences in bioavailability and urinary excretion rates among the compounds, underscoring the structural nuances that dictate metabolic fate even within the same class of drugs. researchgate.net For scopolamine, the urinary excretion rate in rats was reported to be relatively low at 8.69%, suggesting extensive metabolism. researchgate.net

Studies comparing different animal models, such as rats and dogs, have shown different metabolite profiles for other drugs, indicating species-specific variations in metabolic pathways like N-oxidation versus N-demethylation. researchgate.net While not specific to norscopolamine, this highlights the principle that the prominence of certain metabolic routes can differ between species. For instance, the enzymatic machinery, such as cytochrome P450 (CYP) isoforms responsible for oxidative metabolism, varies in expression and activity across species, which can lead to different metabolite ratios. researchgate.net

The utility of an animal model in preclinical studies depends on how well its metabolic pathways parallel those in humans. researchgate.net For scopolamine, oxidative demethylation has been identified as a relevant pathway, and it is known to be metabolized by the CYP3A subfamily of enzymes. researchgate.net Given that the expression and function of CYP3A can vary between species, the rate of formation of norscopolamine and its subsequent metabolites would also be expected to differ. Therefore, selecting an appropriate preclinical species for studying norscopolamine hydrochloride requires a careful evaluation of its metabolic comparability to humans.

Table 2: Comparative Pharmacokinetic Parameters of Scopolamine in Rats

| Parameter | Intravenous Administration | Intragastric Administration | Reference |

| Cmax (ng/mL) | 483.75 ± 78.13 | - | researchgate.net |

| Bioavailability (%) | - | 2.52 | researchgate.net |

| Urinary Excretion Rate (%) | 8.69 | - | researchgate.net |

This data pertains to scopolamine, the parent compound, and provides context for its metabolic behavior in a key preclinical species.

In Vitro-In Vivo Extrapolation (IVIVE) Models for Metabolism Prediction (Preclinical)

In vitro-in vivo extrapolation (IVIVE) serves as a critical computational tool in modern drug development to predict the in vivo pharmacokinetic properties of a compound from in vitro data. nih.gov For a compound like this compound, IVIVE models can be employed in the preclinical phase to forecast its metabolic clearance, thereby guiding further studies and reducing reliance on extensive animal testing. wuxiapptec.com

The foundation of IVIVE for metabolism prediction lies in determining the intrinsic clearance (CLint) of a compound in in vitro systems that contain key metabolic enzymes. pharmaron.com The most commonly used systems are liver microsomes and hepatocytes. pharmaron.com

Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in phase I enzymes like the cytochrome P450 (CYP) superfamily. Microsomal assays are robust and cost-effective for studying oxidative metabolism, such as the potential further oxidation of norscopolamine. researchgate.netpharmaron.com

Hepatocytes: These are whole liver cells that contain a full complement of phase I and phase II metabolic enzymes (e.g., UGTs for glucuronidation, SULTs for sulfation) and cofactors. They provide a more physiologically complete model of liver metabolism and are capable of predicting the formation of conjugated metabolites, such as the glucuronide and sulfate forms of norscopolamine. pharmaron.com

To perform an IVIVE for norscopolamine, its rate of disappearance would be measured over time in incubations with cryopreserved hepatocytes or liver microsomes from preclinical species (e.g., rat, dog) and humans. The resulting in vitro intrinsic clearance (CLint) is then scaled to predict the in vivo hepatic clearance. This scaling process incorporates physiological parameters of the species, such as liver blood flow and the amount of microsomal protein per gram of liver tissue. nih.gov

The prediction of in vivo clearance from in vitro data is often accomplished using physiologically based pharmacokinetic (PBPK) models. nih.gov These models mathematically describe the absorption, distribution, metabolism, and excretion (ADME) processes. For IVIVE, the in vitro metabolic data (CLint) serves as a key input parameter for the PBPK model to simulate the compound's concentration over time in the body. nih.gov

Structure Activity Relationship Sar and Computational Studies of Norscopolamine Hydrochloride and Its Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of Norscopolamine and related tropane (B1204802) alkaloids is not attributed to a single feature but rather to the specific arrangement of several key structural components. These molecules are characterized by the tropane nucleus, an 8-azabicyclo[3.2.1]octane system, which serves as a rigid scaffold. tsu.edu The interaction with muscarinic receptors is highly dependent on this core structure and its substituents.

Key structural elements essential for the anticholinergic activity of Norscopolamine derivatives include:

The Tropane Core : This rigid, bridged-ring structure provides the foundational scaffold that correctly orients the other functional groups for receptor binding.

The Ester Group : The ester linkage at the C-7 position is crucial. The stereochemistry at this position, specifically the (S)-configuration as seen in the (-)-tropate ester, is a known requirement for potent biological activity in many related tropane alkaloids. synzeal.com

The Tropic Acid Moiety : The presence of a phenyl ring and a hydroxyl group in the tropic acid portion of the molecule contributes significantly to the binding affinity.

The Nitrogen Atom : The nitrogen atom in the bicyclic system is a key interaction point. In Norscopolamine, this is a secondary amine, distinguishing it from its parent compound, scopolamine (B1681570), which has a tertiary N-methyl group. ontosight.ai This "nor-" designation indicates the absence of the methyl group. ontosight.ai The nature of the substituent on this nitrogen can modulate the compound's pharmacological properties, including its duration of action. nih.gov For instance, the addition of an N-butyl group increases lipophilicity compared to the N-methyl group in scopolamine.

| Structural Feature | Description | Contribution to Biological Activity | Source |

|---|---|---|---|

| Tropane Nucleus | A rigid 8-azabicyclo[3.2.1]octane scaffold. | Provides the correct three-dimensional orientation for other functional groups to interact with the receptor. | tsu.edu |

| Ester Linkage at C-7 | Connects the tropane alcohol to tropic acid. | The (S)-stereochemistry of the ester is critical for high-affinity binding and potent antagonist activity. | |

| Phenyl and Hydroxyl Groups | Part of the tropic acid moiety. | Essential for forming key binding interactions within the receptor pocket. | nih.gov |

| Secondary Amine (N-H) | The "nor-" feature, lacking the N-methyl group of scopolamine. | Acts as a hydrogen bond donor/acceptor; substitution at this position significantly influences potency and duration of action. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tsu.edu For tropane alkaloids, QSAR models are developed to predict their antimuscarinic potency or other biological effects based on various molecular descriptors. researchgate.netscience.gov

These models can guide the rational design of new derivatives with improved properties. researchgate.net Although specific QSAR models exclusively for Norscopolamine hydrochloride are not widely published, studies on related tropane-based compounds demonstrate the utility of this approach. For example, 2D-QSAR models have been successfully developed for tropane derivatives, correlating descriptors with their antitumor properties. researchgate.net Such models often find that no single descriptor can accurately predict activity, but a combination of electronic, steric, and hydrophobic parameters yields a statistically significant correlation. nih.gov

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Source |

|---|---|---|---|

| Topological | Wiener Index | Relates to molecular branching and size. | tsu.eduresearchgate.net |

| Electronic | Dipole Moment | Influences electrostatic interactions with the receptor. | science.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the hydrophobicity of the molecule, affecting membrane permeability and binding. | |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability. | nih.gov |

Ligand-Receptor Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to visualize and analyze the interaction between a ligand, such as Norscopolamine, and its receptor at an atomic level. mdpi.com These studies are crucial for understanding the binding mode and stability of the ligand-receptor complex.

For tropane alkaloids, docking studies typically place the molecule within the binding pocket of a muscarinic receptor model. researchgate.net A key interaction identified for scopolamine derivatives at the M2 muscarinic receptor is a hydrogen bond between the protonated nitrogen of the tropane ring and the side chain of a conserved aspartate residue (Asp103 in the third transmembrane helix). researchgate.net The ester moiety and phenyl ring form additional van der Waals and hydrophobic interactions with other amino acid residues in the binding pocket.

Following docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted binding pose over time. nih.govmdpi.com These simulations model the movement of every atom in the system, providing insights into the flexibility of the ligand and receptor and confirming that the key interactions are maintained. mdpi.com For example, MD studies on related compounds have shown the formation of stable complexes with their target enzymes, validating the docking predictions. nih.gov

| Ligand Group | Receptor Group (Example) | Type of Interaction | Source |

|---|---|---|---|

| Protonated Tropane Nitrogen | Aspartate (e.g., Asp103 in M2R) | Ionic / Hydrogen Bond | researchgate.net |

| Ester Carbonyl | Tyrosine, Asparagine | Hydrogen Bond | researchgate.net |

| Phenyl Ring | Aromatic/Hydrophobic residues (e.g., Tryptophan, Tyrosine) | π-π Stacking / Hydrophobic Interaction | nih.gov |

Conformational Analysis and Stereochemical Influences on Activity

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. numberanalytics.com The tropane core of Norscopolamine is a highly constrained, bridged-ring system, which limits its conformational flexibility. This tricyclic core typically adopts a chair-like conformation.

Stereochemistry, which describes the 3D arrangement of atoms, is paramount to the biological activity of Norscopolamine. windows.net The molecule possesses multiple chiral centers, leading to a specific three-dimensional shape that must be complementary to the receptor's binding site. The absolute configuration of the tropane core is designated as (1R, 2R, 4S, 5S, 7s). usp.org A critical stereochemical feature is the (S)-configuration of the tropic acid ester attached at the C-7 position. This specific enantiomer is known to be significantly more active than its (R)-counterpart, highlighting the stereoselectivity of the muscarinic receptor.

| Stereochemical Feature | Configuration | Impact on Activity | Source |

|---|---|---|---|

| Tropic Acid Moiety | (S)-configuration at the α-carbon. | Essential for high-affinity binding and potent antagonist activity. The (R)-enantiomer is significantly less active. | |

| Tropane Ring System | Defined stereocenters (1R, 2R, 4S, 5S, 7s). | Creates a rigid, well-defined 3D structure necessary for proper orientation within the receptor binding site. | usp.org |

| Overall Conformation | Constrained, chair-like conformation of the nitrogen-containing bridge. | Reduces conformational entropy upon binding, contributing favorably to the binding free energy. |

Advanced Analytical Methodologies for Norscopolamine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of norscopolamine hydrochloride, enabling its separation from related compounds and precise quantification. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the most prominently used methods in research.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of norscopolamine and its related tropane (B1204802) alkaloids. researchgate.netresearchgate.net Its application is crucial for monitoring reaction kinetics during synthesis, ensuring the purity of the final product, and for the quantitative determination of the compound in various matrices. Method development in HPLC often focuses on achieving optimal separation of norscopolamine from structurally similar compounds like scopolamine (B1681570), norhyoscyamine (B1207562), atropine, and homatropine. researchgate.net

The retention behavior of these compounds is significantly influenced by their lipophilicity and the composition of the mobile phase. researchgate.net For instance, an increase in the acetonitrile (B52724) fraction in the mobile phase leads to decreased retention for more polar compounds like scopolamine and norscopolamine, while increasing retention for more lipophilic ones such as atropine. researchgate.net A common approach involves using a silica-based stationary phase with a mobile phase consisting of a mixture of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. researchgate.net The pH of the mobile phase is also a critical parameter, with a pH of 6.5 often being optimal for achieving good separation. researchgate.net

For quantitative analysis, HPLC methods are validated to ensure they are selective, sensitive, precise, and accurate. researchgate.net Detection is typically carried out using a UV detector, often at a wavelength of 210 nm. researchgate.net The combination of HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and structural information, making it a powerful tool for identifying and quantifying trace amounts of norscopolamine and its metabolites. researchgate.net

Table 1: HPLC Method Parameters for Tropane Alkaloid Analysis

| Parameter | Details | Source |

| Stationary Phase | Zorbax Rx-SIL (250 x 4.6 mm i.d., 5 μm silica (B1680970) particles) | researchgate.net |

| Mobile Phase | Acetonitrile and 40 mM ammonium acetate/0.05% TEA (pH 6.5; 50:50 v/v) | researchgate.net |

| Detector | Photodiode Array (PDA) | researchgate.net |

| Wavelength | 210 nm | researchgate.net |

| Application | Separation of scopolamine, norhyoscine, atropine, noratropine, and homatropine. | researchgate.net |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is another widely adopted method for the analysis of tropane alkaloids, including norscopolamine. researchgate.net GC, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity for detection. researchgate.net However, a key consideration for GC analysis of many tropane alkaloids is their thermal instability. researchgate.net To overcome this, derivatization is often necessary to create more stable compounds suitable for GC analysis. researchgate.net

While many tropane alkaloids are volatile enough for direct GC separation without derivatization, methods have been developed for both scenarios. researchgate.net The choice of whether to derivatize depends on the specific alkaloid and the goals of the analysis. GC-MS in single-ion mode has been effectively used to detect toxic tropane alkaloids in various samples. researchgate.net Systematic toxicological analysis using GC-MS often involves sample preparation steps like hydrolysis and extraction to isolate the compounds of interest before injection into the GC system. nih.gov

For the analysis of amine hydrochlorides, such as this compound, headspace GC can be employed. This technique avoids the need for derivatization by analyzing the volatile components in the headspace above the sample. ijpsonline.com A sample is typically dissolved in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as imidazole, and then heated to release the volatile amine for analysis. ijpsonline.com

Table 2: Headspace GC Method for Amine Hydrochloride Analysis

| Parameter | Details | Source |

| Column | DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness) | ijpsonline.com |

| Carrier Gas | Nitrogen | ijpsonline.com |

| Injector Temperature | 200°C | ijpsonline.com |

| Detector Temperature | 250°C (FID) | ijpsonline.com |

| Oven Program | 40°C for 10 min, then ramp to 240°C at 40°C/min | ijpsonline.com |

| Application | Determination of dimethylamine (B145610) and triethylamine (B128534) in metformin (B114582) hydrochloride. | ijpsonline.com |

Thin-Layer Chromatography (TLC) in Research

Thin-layer chromatography (TLC) serves as a simple, cost-effective, and versatile tool in the research of this compound. researchgate.netnih.gov It is particularly useful for the rapid, qualitative, and sometimes semi-quantitative assessment of substance purity and for monitoring the progress of chemical reactions. jrespharm.combyjus.com The principle of TLC is based on the differential migration of components of a mixture on a stationary phase (commonly silica gel) under the influence of a mobile phase. byjus.com

In the context of norscopolamine research, TLC can be used to separate it from other alkaloids and impurities. advatechgroup.com The separation is based on the relative affinity of the compounds for the stationary and mobile phases. byjus.com After development, the separated compounds appear as spots, which can be visualized under UV light or by using a visualizing agent like iodine. nih.govmaas.edu.mm The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. byjus.com

TLC is also employed in bioautography to screen for bioactive compounds in natural product extracts. researchgate.net This involves performing a bioassay directly on the TLC plate to locate active components. researchgate.net Furthermore, TLC can be used as an in-process tool to evaluate the entrapment efficiency of drugs in liposomal formulations by differentiating between the free and entrapped drug. jrespharm.com

Spectrometric Approaches for Structural Confirmation and Trace Analysis

Spectrometric techniques are indispensable for the unambiguous structural confirmation of this compound and for the sensitive detection and profiling of its metabolites and impurities. Mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstones of this analytical endeavor.

Mass Spectrometry (MS and MSn) for Metabolite and Impurity Profiling

Mass spectrometry (MS), especially when coupled with chromatographic techniques like LC or GC, is a powerful tool for the identification and structural characterization of organic molecules, including metabolites and impurities of norscopolamine. pharmtech.com Tandem mass spectrometry (MS/MS or MSn) provides in-depth structural information by fragmenting ions and analyzing the resulting fragment ions. nih.gov

In metabolite profiling, LC-MS/MS is utilized to acquire comprehensive data for the identification and structural elucidation of potential metabolites. nih.gov Advanced mass spectrometers, such as tribrid systems, allow for in-depth MSn scans, which are crucial for characterizing unknown metabolites that might be present at low levels in complex biological matrices. nih.gov The process of impurity profiling involves the identification and quantification of impurities in the drug substance and product. biomedres.us Hyphenated techniques like LC-MS, GC-MS, and LC-MS/MS are highly effective for this purpose, enabling the detection and characterization of synthesis-related impurities, degradation products, and other trace contaminants. pharmtech.com

Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS analysis, as it typically produces a prominent molecular ion, which is essential for determining the molecular weight of the compound. The fragmentation patterns obtained from MS/MS experiments provide valuable clues about the structure of the molecule, aiding in the differentiation of isomers and the identification of modification sites in metabolites. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like norscopolamine. mdpi.comethernet.edu.et It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its three-dimensional structure. ethernet.edu.et Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve this.

1H NMR and 13C NMR are the fundamental 1D NMR experiments that provide information about the hydrogen and carbon skeletons of the molecule, respectively. For a comprehensive structural analysis of norscopolamine, a suite of 2D NMR experiments is typically used. dtic.mil These include:

'H-'H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. dtic.mil

'H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. dtic.mil

'H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure. dtic.mil

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule. dtic.mil

Ultraviolet-Visible (UV-Vis) Spectroscopy in Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is a commonly employed technique in the analysis of tropane alkaloids, including norscopolamine. This method is frequently used in conjunction with separation techniques like high-performance liquid chromatography (HPLC) for quantitative assays. mdpi.comresearchgate.net The principle of UV-Vis spectroscopy relies on the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions between energy levels. For tropane alkaloids, the presence of a chromophore, such as the benzene (B151609) ring in the tropic acid moiety, allows for detection. mdpi.comijprajournal.com

In research settings, UV-Vis detection for norscopolamine and related compounds is typically performed at specific wavelengths where the analyte exhibits maximum absorbance, ensuring sensitivity. Monitoring is often carried out around 210 nm, as many UV-active functional groups absorb in this region. mdpi.com However, wavelengths such as 254 nm are also utilized, particularly for aromatic alkaloids. mdpi.com The choice of wavelength can be critical for achieving selectivity and minimizing interference from other compounds in the sample matrix. mdpi.com

Despite its utility, UV-Vis spectroscopy has limitations. A primary drawback is that some compounds may lack a suitable chromophore to absorb UV light in a useful wavelength range. mdpi.com Furthermore, interference from other UV-active substances present in a sample, such as phenolics or other secondary metabolites, can be a significant issue, especially if the chromatographic separation is not optimal. mdpi.com Therefore, proper method development and validation are crucial for accurate quantification.

Table 1: UV-Vis Detection Parameters for Tropane Alkaloid Analysis

| Analyte/s | Wavelength (λmax) | Matrix / Method | Reference |

| Atropine, Scopolamine | 214 nm | Methanol (B129727) extract, LC-MS with UV detection | researchgate.net |

| Tropane Alkaloids | 230-270 nm | Ionic liquid extract | mdpi.com |

| Scopoletin | 343 nm | Sodium carbonate solution | mdpi.com |

| Atropine | Not specified | Quantitative estimation from plant material | ignited.in |

| Nefopam hydrochloride | 266 nm | Phosphate buffer, pH 7.4 | innovareacademics.in |

| Imipramine Hydrochloride | 220 nm | RP-HPLC with UV detector | ijper.org |

Electrochemical Detection Methods in Research

Electrochemical detection methods have emerged as powerful and sensitive alternatives for the analysis of tropane alkaloids in research. These techniques offer advantages such as high sensitivity, potential for miniaturization, and applicability to on-site screening. researchgate.netresearchgate.net Methods like voltammetry and potentiometry are utilized, often involving specially designed sensors to improve selectivity and performance. researchgate.net

One prominent area of research is the development of electrochemiluminescence (ECL) sensors. rsc.orgoup.com These sensors can detect tropane alkaloids like scopolamine by measuring the light emitted during an electrochemical reaction. A common approach involves modifying screen-printed electrodes with a film containing a ruthenium complex, such as [Ru(bpy)₃]²⁺, often dispersed in a Nafion membrane. rsc.orgacs.org The tropane alkaloid acts as a co-reactant in the ECL process, producing a signal that can be reliably measured. rsc.org This technology has been successfully applied to detect scopolamine and its sister alkaloid, atropine, in various complex biological matrices. rsc.orgacs.org

Another approach involves the use of ion-selective electrodes (ISEs). Research has demonstrated the development of potentiometric sensors for tropane alkaloids using recognition elements like metallocarborane or tetraphenylborate (B1193919) complexes. researchgate.net These sensors have shown a near-Nernstian response in relevant concentration ranges, with detection limits suitable for various applications. researchgate.net The development of such portable sensor arrays holds promise for the rapid quantification of tropane alkaloids and their derivatives in diverse research contexts. researchgate.net

Table 2: Examples of Electrochemical Detection Methods for Tropane Alkaloids

| Method | Sensor/Electrode Type | Target Analyte(s) | Key Findings | Reference(s) |

| Potentiometry | Ion-selective electrodes with metallocarborane or tetraphenylborate | Tropane, Atropine, Scopolamine | Near-Nernstian behavior; detection limit around 2 x 10⁻⁵ mol/L. | researchgate.net |

| Electrochemiluminescence (ECL) | Nafion-[Ru(bpy)₃]²⁺ film-modified screen-printed electrode | Scopolamine, Atropine | Offers a low-cost, portable alternative for screening in complex biological matrices. | rsc.org |

| Electrochemiluminescence (ECL) | Nafion-[Ru(bpy)₃]²⁺ film-modified screen-printed carbon electrode | Atropine | Portable platform with a detection limit of ~0.75 µM and good selectivity for tropane alkaloids. | acs.org |

| Square Wave Voltammetry | Boron-doped diamond (BDD) electrode | Scopolamine | Portable protocol for screening in beverages and urine with a limit of detection of 0.18 μmol L−1. | researchgate.net |

Method Validation and Quality Control in Research Settings

Method validation and quality control (QC) are indispensable components of analytical research involving this compound. synzeal.comsynthinkchemicals.com Validation ensures that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. innovareacademics.inresearchgate.net These procedures are typically performed following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). ijper.orgresearchgate.netnih.gov

For chromatographic methods such as HPLC, which are commonly used for norscopolamine analysis, validation encompasses several key parameters. researchgate.netLinearity is assessed to confirm a direct proportionality between the detector response and the analyte concentration over a specific range. innovareacademics.inijper.orgAccuracy is determined by measuring the closeness of the test results to the true value, often through recovery studies. ijper.orgPrecision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample, and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). innovareacademics.inijper.org

Other critical validation parameters include the Limit of Detection (LOD) , which is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, and the Limit of Quantitation (LOQ) , the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.govSpecificity demonstrates the ability to assess the analyte unequivocally in the presence of other components, such as impurities or related compounds. innovareacademics.in Robustness and ruggedness are also evaluated to determine the method's capacity to remain unaffected by small, deliberate variations in method parameters. innovareacademics.in In a research context, rigorous method validation and ongoing quality control are essential for generating credible and defensible scientific findings. synzeal.comsynthinkchemicals.com

Table 3: Typical Validation Parameters for HPLC Methods in Pharmaceutical Analysis

| Validation Parameter | Description | Typical Acceptance Criteria (ICH) | Reference(s) |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 | innovareacademics.inijper.org |

| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. | Percent recovery typically between 98-102%. | ijper.org |

| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. | ijper.org |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be detected. | Calculated based on signal-to-noise ratio (e.g., 3:1) or standard deviation of the response. | researchgate.netnih.gov |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Calculated based on signal-to-noise ratio (e.g., 10:1) or standard deviation of the response. | researchgate.netnih.gov |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity and resolution from other peaks. | innovareacademics.in |

Reference Standard Applications in Analytical Research

This compound serves as a critical reference standard in analytical research and pharmaceutical quality control. sigmaaldrich.comaxios-research.com A reference standard is a highly purified and well-characterized compound used as a measurement base for assessing the identity, strength, quality, and purity of a substance. synzeal.com The use of norscopolamine as a reference material is essential for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of related drug products. synzeal.comaxios-research.comclearsynth.com

In research, norscopolamine reference standards are employed to calibrate analytical instruments and to prepare calibration curves for the quantitative determination of the compound in various samples. They are fundamental for ensuring the accuracy and traceability of analytical results, often against pharmacopeial standards (e.g., USP or EP). synzeal.comaxios-research.com For instance, when developing an HPLC method, the reference standard is used to determine retention time, confirm peak identity, and quantify the amount of norscopolamine in a test sample by comparing its response to that of the known standard.

Furthermore, these standards are vital in impurity profiling. Norscopolamine itself can be an impurity or a related substance in other pharmaceutical products, such as Hyoscine Butylbromide or Tiotropium. synzeal.comsynthinkchemicals.com In these cases, a certified reference standard of norscopolamine is required for the accurate identification and quantification of it as an impurity, ensuring the final drug product meets regulatory specifications for purity and safety. synthinkchemicals.com These certified reference materials (CRMs) are often produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025 to guarantee their quality and suitability for use. sigmaaldrich.com

Future Perspectives and Emerging Research Avenues for Norscopolamine Hydrochloride

Development of Novel Norscopolamine-Based Research Probes

The development of chemical probes—small molecules designed to selectively interact with biological targets—is a cornerstone of modern pharmacological research, enabling the detailed study of cellular pathways and the identification of new drug targets. nih.govnih.gov For norscopolamine, this represents a significant area of future research, particularly in the creation of probes to investigate the cholinergic system.